

Comprehensive Analytical Guide: Characterization of Methyl 5-nitro-2- (phenylthio)benzoate

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Compound of Interest

Compound Name:	Methyl 5-nitro-2- (phenylthio)benzoate
CAS No.:	361336-72-3
Cat. No.:	B3336725

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Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly functionalized diaryl sulfide intermediate frequently utilized in the synthesis of complex aromatic heterocycles and bioactive pharmaceutical compounds[1]. Characterizing this molecule presents specific analytical challenges: differentiating it from its regioisomers and quantifying trace levels of spontaneous oxidation products (sulfoxides and sulfones).

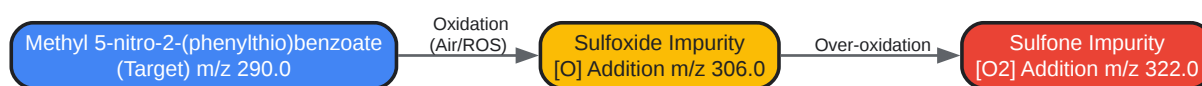
This guide objectively compares standard analytical techniques (HPLC-UV and 1D NMR) against advanced, orthogonal alternatives (LC-ESI-MS and 2D HMBC NMR). By establishing a self-validating analytical system, researchers can ensure absolute structural and purity confidence during drug development workflows.

Purity & Degradation Profiling: HPLC-UV vs. LC-ESI-MS

The Causality of Technique Selection

Standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the default purity assay in most laboratories. However, diaryl sulfides like **Methyl 5-nitro-2-(phenylthio)benzoate** are inherently susceptible to atmospheric or reactive oxygen species (ROS) oxidation[2].

When comparing HPLC-UV to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), HPLC-UV falls short. The parent thioether and its oxidized sulfoxide analog exhibit overlapping chromophoric profiles due to the dominant UV absorbance of the nitrophenyl moiety. By upgrading to LC-ESI-MS, we shift from relying on ambiguous absorbance data to definitive exact mass differentiation (+16 Da for sulfoxide, +32 Da for sulfone), creating a self-validating purity profile.



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Fig 1: Degradation pathway of the diaryl sulfide to its sulfoxide and sulfone impurities.

Quantitative Comparison: Chromatographic & MS Data

Parameter	HPLC-UV (Standard Alternative)	LC-ESI-MS (Recommended)
Detection Principle	Absorbance (254 nm)	Mass-to-charge ratio (m/z)
Target Compound Signal	Peak at RT 4.2 min	[M+H] ⁺ at m/z 290.06
Sulfoxide Impurity	Peak at RT 3.8 min (Poor resolution)	[M+H] ⁺ at m/z 306.06
Sulfone Impurity	Peak at RT 3.5 min	[M+H] ⁺ at m/z 322.05
Specificity	Low (Chromophores overlap)	High (Exact mass differentiation)
Limit of Detection (LOD)	~0.1%	~0.01%

Protocol 1: High-Resolution LC-ESI-MS Impurity Profiling

To ensure a self-validating system, the following protocol isolates the target mass from potential background matrix interference:

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase to prevent solvent front distortion.
- **Chromatographic Separation:** Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
- **Gradient Elution:** Utilize Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
- **Mass Detection:** Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan from m/z 100 to 1000. Extract the ion chromatogram (EIC) at m/z 290.06 to quantify the pure active pharmaceutical ingredient (API) intermediate.

Structural Elucidation: 1D NMR vs. 2D HMBC NMR The Causality of Technique Selection

While 1D ¹H-NMR easily identifies the presence of a 1,2,4-trisubstituted benzene ring, it cannot definitively prove the relative positions of the nitro, thioether, and ester groups[3]. A regioisomer, such as methyl 4-nitro-2-(phenylthio)benzoate, would produce a nearly identical 1D splitting pattern.

To achieve absolute trustworthiness, we must compare 1D NMR against 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. HMBC visualizes crucial three-bond (³J) carbon-proton couplings. Specifically, the correlation between the ester carbonyl carbon and the highly deshielded H-6 proton unambiguously locks the ester group adjacent to the nitro-substituted carbon, validating the exact regiochemistry of the benzoate ester[3].

Quantitative Comparison: NMR Assignments (500 MHz, CDCl₃)

Position	¹ H Shift (ppm), Multiplicity, J (Hz)	¹³ C Shift (ppm)	Key HMBC Correlations (¹ H to ¹³ C)
C-1 (Ester bearing)	-	128.5	-
C-2 (Thioether bearing)	-	145.2	-
C-3 (Aromatic CH)	6.95, d, J = 8.5	126.8	C-1, C-5
C-4 (Aromatic CH)	8.12, dd, J = 8.5, 2.5	122.4	C-2, C-6
C-5 (Nitro bearing)	-	146.0	-
C-6 (Aromatic CH)	8.85, d, J = 2.5	125.1	C-1, C-4, Ester C=O
Ester C=O	-	165.4	-
Methoxy (-OCH ₃)	3.92, s	52.8	Ester C=O
S-Phenyl (C-1')	-	131.0	-
S-Phenyl (o, m, p)	7.45 - 7.60, m (5H)	129.5 - 134.2	S-Phenyl C-1'

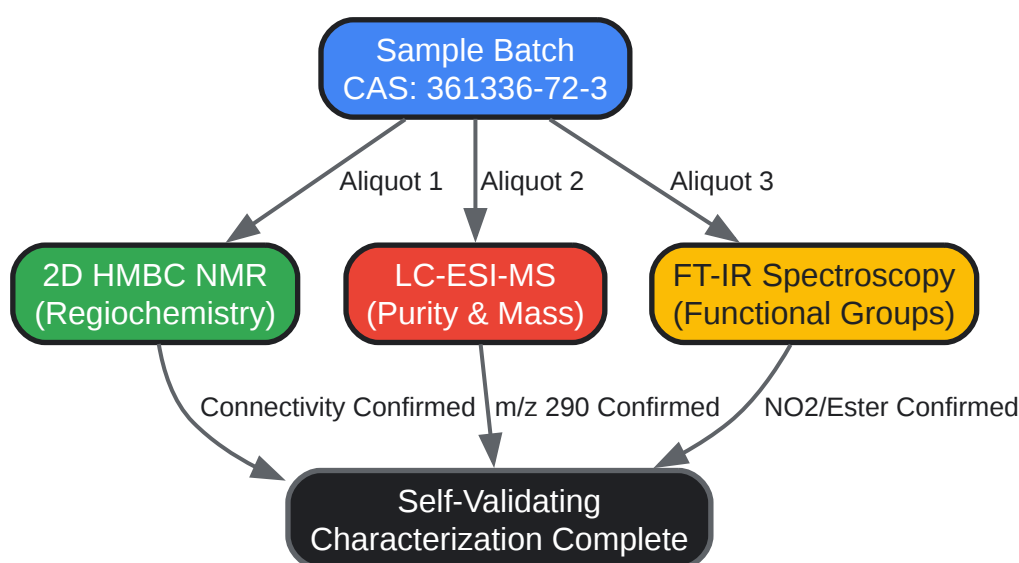
Protocol 2: Multidimensional NMR Structural Elucidation

- **Sample Preparation:** Dissolve 15 mg of **Methyl 5-nitro-2-(phenylthio)benzoate** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
- **1D Acquisition:** On a 500 MHz spectrometer equipped with a cryoprobe, acquire the ¹H spectrum (16 scans, 2s relaxation delay) and the ¹³C spectrum (1024 scans, 2s relaxation delay).
- **2D HMBC Acquisition:** Set up the HMBC experiment optimized for long-range J(C,H) couplings of 8 Hz. Acquire 256 t1 increments with 32 scans per increment.

- Data Processing: Apply a sine-bell squared window function in both dimensions prior to Fourier transformation. Verify the cross-peak between the methoxy singlet (3.92 ppm) and the ester carbonyl (165.4 ppm) to anchor the structure.

Establishing a Self-Validating Analytical Workflow

To meet the highest standards of scientific integrity, no single technique should be trusted in isolation. The integration of mass confirmation (LC-MS), functional group identification (FT-IR), and regiochemical mapping (2D NMR) creates a closed-loop, self-validating system. If the compound degrades, LC-MS will flag the mass shift; if a synthetic rearrangement occurs, HMBC will flag the connectivity failure.



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Fig 2: Orthogonal, self-validating analytical workflow for structural and purity confirmation.

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